molecular formula C4H3BrN2O2S B133738 Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate CAS No. 152300-56-6

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate

Cat. No.: B133738
CAS No.: 152300-56-6
M. Wt: 223.05 g/mol
InChI Key: HJPUHNZGOZGRMJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a chemical compound with the molecular formula C4H3BrN2O2S and a molecular weight of 223.05 g/mol It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Mechanism of Action

Target of Action

The primary targets of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate are currently unknown. This compound is a derivative of the 1,2,5-thiadiazole class of compounds, which have been studied for their diverse biological activities . .

Biochemical Pathways

Thiadiazole derivatives have been reported to exhibit anti-inflammatory, anti-tuberculosis, and cytotoxic activities . These activities suggest that the compound may affect pathways related to inflammation, bacterial infection, and cell proliferation.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound is also reported to be an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Given the reported activities of related thiadiazole compounds, it’s possible that this compound could have anti-inflammatory, anti-tuberculosis, and cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can affect the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate typically involves the bromination of 1,2,5-thiadiazole-3-carboxylic acid followed by esterification. One common method includes the reaction of 1,2,5-thiadiazole-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-1,2,5-thiadiazole-3-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Comparison with Similar Compounds

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of electronic and steric effects, making it a versatile building block for various chemical syntheses and applications.

Properties

IUPAC Name

methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPUHNZGOZGRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597417
Record name Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152300-56-6
Record name Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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